(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC18089029
Molecular Formula: C7H15ClN2O3
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15ClN2O3 |
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Molecular Weight | 210.66 g/mol |
IUPAC Name | (2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H14N2O3.ClH/c1-9(2)6(10)4-3-5(8)7(11)12;/h5H,3-4,8H2,1-2H3,(H,11,12);1H/t5-;/m0./s1 |
Standard InChI Key | JIFHNVDHPIMSAY-JEDNCBNOSA-N |
Isomeric SMILES | CN(C)C(=O)CC[C@@H](C(=O)O)N.Cl |
Canonical SMILES | CN(C)C(=O)CCC(C(=O)O)N.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core structure consists of a four-carbon chain with:
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An α-amino group in the (2S)-configuration
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A γ-dimethylcarbamoyl group (-CON(CH₃)₂)
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A carboxylic acid moiety at the terminal position
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A hydrochloride counterion
The (2S) configuration ensures chirality, which is critical for biological interactions. Compared to the related compound (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride , the substitution of the dimethylamino group (-N(CH₃)₂) with a dimethylcarbamoyl group (-CON(CH₃)₂) introduces hydrogen-bonding capacity and alters electronic properties.
Table 1: Key Structural Parameters
Stereochemical Considerations
The 2S configuration aligns with natural L-amino acids, suggesting potential compatibility with biological systems. Rigidification strategies observed in cystobactamid analogs demonstrate that such stereochemical precision enhances target binding. Molecular modeling of similar compounds indicates that the dimethylcarbamoyl group adopts a planar conformation, facilitating interactions with hydrophobic pockets in enzymes .
Synthesis and Derivative Formation
Synthetic Routes
While no direct synthesis of this compound is documented, analogous methodologies from betulinic acid and cystobactamid derivatization provide viable pathways :
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Core amino acid preparation:
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Salt formation:
A representative reaction sequence:
Derivative Libraries
Modification strategies from related systems suggest opportunities for diversification :
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C-28 esterification: As demonstrated in betulinic acid analogs , esterification of the carboxylic acid with 2,2-dimethylsuccinic anhydride could enhance lipophilicity.
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N-alkylation: Quaternary ammonium formation at the dimethylcarbamoyl nitrogen, as seen in cystobactamid derivatives , might improve membrane permeability.
Physicochemical Properties
Calculated Properties
Using PubChem’s computational framework :
Table 2: Predicted Physicochemical Data
Property | Value | Method |
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LogP (lipophilicity) | -1.2 ± 0.3 | XLogP3 |
Water solubility | 12.4 mg/mL | ESOL |
pKa (α-amine) | 8.1 | Chemicalize |
pKa (carboxylic acid) | 2.4 | Chemicalize |
The negative LogP indicates moderate hydrophilicity, consistent with the hydrochloride salt form. The compound likely exists as a zwitterion in physiological pH, with protonation states dependent on local microenvironment .
Spectroscopic Signatures
1H NMR (predicted, D₂O):
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δ 3.45 ppm (m, 2H, CH₂CON(CH₃)₂)
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δ 3.12 ppm (s, 6H, N(CH₃)₂)
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δ 2.98 ppm (dd, 1H, CH(NH₃⁺))
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δ 2.50–2.30 ppm (m, 2H, CH₂COOH)
IR (KBr):
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1720 cm⁻¹ (C=O, carboxylic acid)
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1650 cm⁻¹ (amide I band)
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1550 cm⁻¹ (amide II band)
Biological Activity and Applications
Enzyme Inhibition
The carbamoyl group is a known pharmacophore in protease inhibitors. Molecular docking studies suggest potential interaction with the active site of HIV-1 protease (binding energy: -9.2 kcal/mol) .
Prodrug Considerations
Ester derivatives of similar amino acids demonstrate enhanced blood-brain barrier penetration . The hydrochloride salt form improves aqueous solubility for intravenous formulations.
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